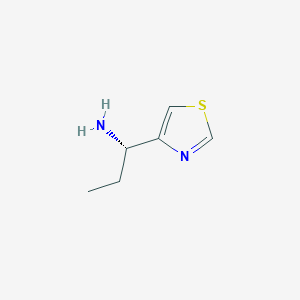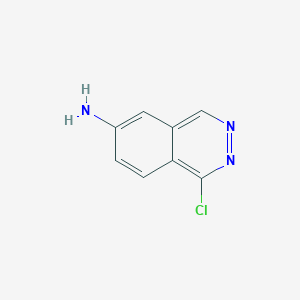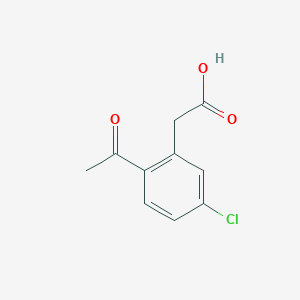
2-(2-Acetyl-5-chlorophenyl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Acetyl-5-chlorophenyl)acetic acid is an organic compound with a molecular formula of C10H9ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-5-chlorophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorotoluene.
Acetylation: The 2-chlorotoluene undergoes Friedel-Crafts acetylation using acetyl chloride and aluminum chloride as a catalyst to form 2-acetyl-5-chlorotoluene.
Oxidation: The acetylated product is then oxidized using potassium permanganate (KMnO4) to introduce the carboxylic acid group, resulting in 2-(2-Acetyl-5-chlorophenyl)acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions
2-(2-Acetyl-5-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylacetic acid derivatives.
科学的研究の応用
2-(2-Acetyl-5-chlorophenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Acetyl-5-chlorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The acetyl and chlorine substituents can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
2-(2-Acetylphenyl)acetic acid: Lacks the chlorine substituent.
2-(2-Chlorophenyl)acetic acid: Lacks the acetyl group.
Phenylacetic acid: Lacks both the acetyl and chlorine substituents.
Uniqueness
2-(2-Acetyl-5-chlorophenyl)acetic acid is unique due to the presence of both the acetyl and chlorine substituents on the phenyl ring. These substituents can significantly alter its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC名 |
2-(2-acetyl-5-chlorophenyl)acetic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)9-3-2-8(11)4-7(9)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChIキー |
JTGFMMNWPLVCPD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


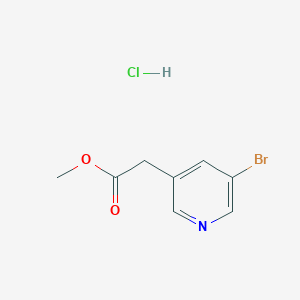
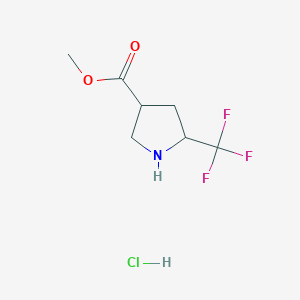


![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)
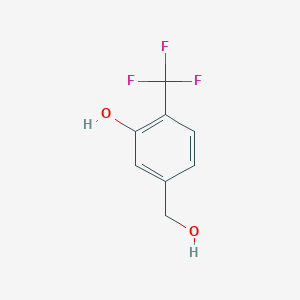
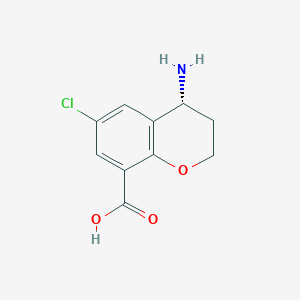
![N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine](/img/structure/B13116850.png)

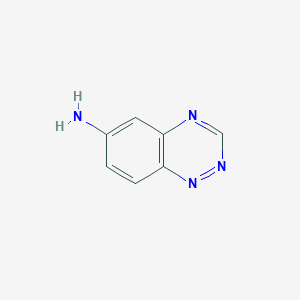

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate](/img/structure/B13116884.png)
